

C18-PAF-d4 vs C16-PAF

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18-PAF-d4

Cat. No.: B12420174

[Get Quote](#)

An In-depth Technical Guide to C16-PAF and **C18-PAF-d4**

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid mediator involved in a diverse range of physiological and pathophysiological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF is not a single molecule but a family of related structures, with the length of the alkyl chain at the sn-1 position influencing its biological activity.[1][3] The most common and biologically potent isoform is C16-PAF, which contains a 16-carbon alkyl chain.

The C18-PAF homolog, with an 18-carbon chain, also occurs naturally and exhibits distinct biological activities.[4][5] For accurate quantification and study of these endogenous lipids, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable.[6][7] **C18-PAF-d4** is the deuterium-labeled analog of C18-PAF, designed specifically for use as an internal standard in mass spectrometry-based analytical methods.[8]

This technical guide provides an in-depth comparison of C16-PAF and **C18-PAF-d4**, detailing their structural differences, comparative biological activities, and their respective roles in research. It includes summaries of quantitative data, detailed experimental protocols for their study, and visualizations of key pathways and workflows.

Core Structural and Physicochemical Properties

The primary structural difference between C16-PAF and C18-PAF lies in the length of the alkyl chain at the sn-1 position. **C18-PAF-d4** is structurally identical to C18-PAF, with the exception of four deuterium atoms incorporated into the alkyl chain, which increases its mass without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry.[4][9]

Property	C16-PAF	C18-PAF-d4
Systematic Name	1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine	1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4
Molecular Formula	C ₂₆ H ₅₄ NO ₇ P[10]	C ₂₈ H ₅₄ D ₄ NO ₇ P[4]
Molecular Weight	523.7 g/mol [10]	555.7 g/mol [4]
CAS Number	74389-68-7	Not readily available; specific to manufacturer.
Primary Role	Potent biological mediator; PAF Receptor agonist[11][12]	Internal standard for quantification of C18-PAF by GC- or LC-MS[4][9]

Comparative Biological Activity and Applications

While both C16-PAF and C18-PAF act on the PAF receptor, the difference in their alkyl chain length leads to variations in potency and biological response across different cell types and assays. **C18-PAF-d4** is not used for its biological activity but as an analytical tool.

C16-PAF: The Potent Agonist C16-PAF is generally considered the most potent endogenous PAF. It is a powerful activator of platelets and inflammatory cells like neutrophils and macrophages.[10][11] Its activities include inducing increased vascular permeability, acting as a chemoattractant for neutrophils, and stimulating the production of other inflammatory mediators like IL-6 and reactive oxygen species.[10]

C16-PAF vs. C18-PAF Direct comparisons have revealed key differences in their biological potency:

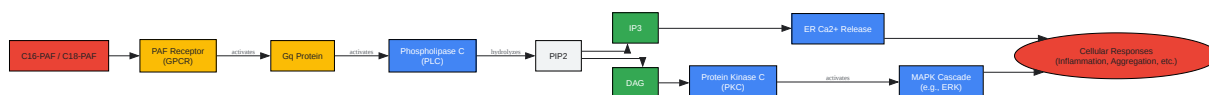
- Platelet Aggregation: C16-PAF is a more potent mediator of platelet aggregation than C18-PAF.[4][10]
- Neutrophil Chemokinesis: In contrast, the C18 homolog has been shown to be more active as a human neutrophil chemoattractant in vitro.[5]
- Macrophage Activation: C18-PAF is reported to be equipotent to C16-PAF in the activation of guinea pig macrophages.[4][9]
- Vasodilation: In rats, C16-PAF is a more potent renal vasodilator and hypotensive agent than C18:1-PAF.[13]

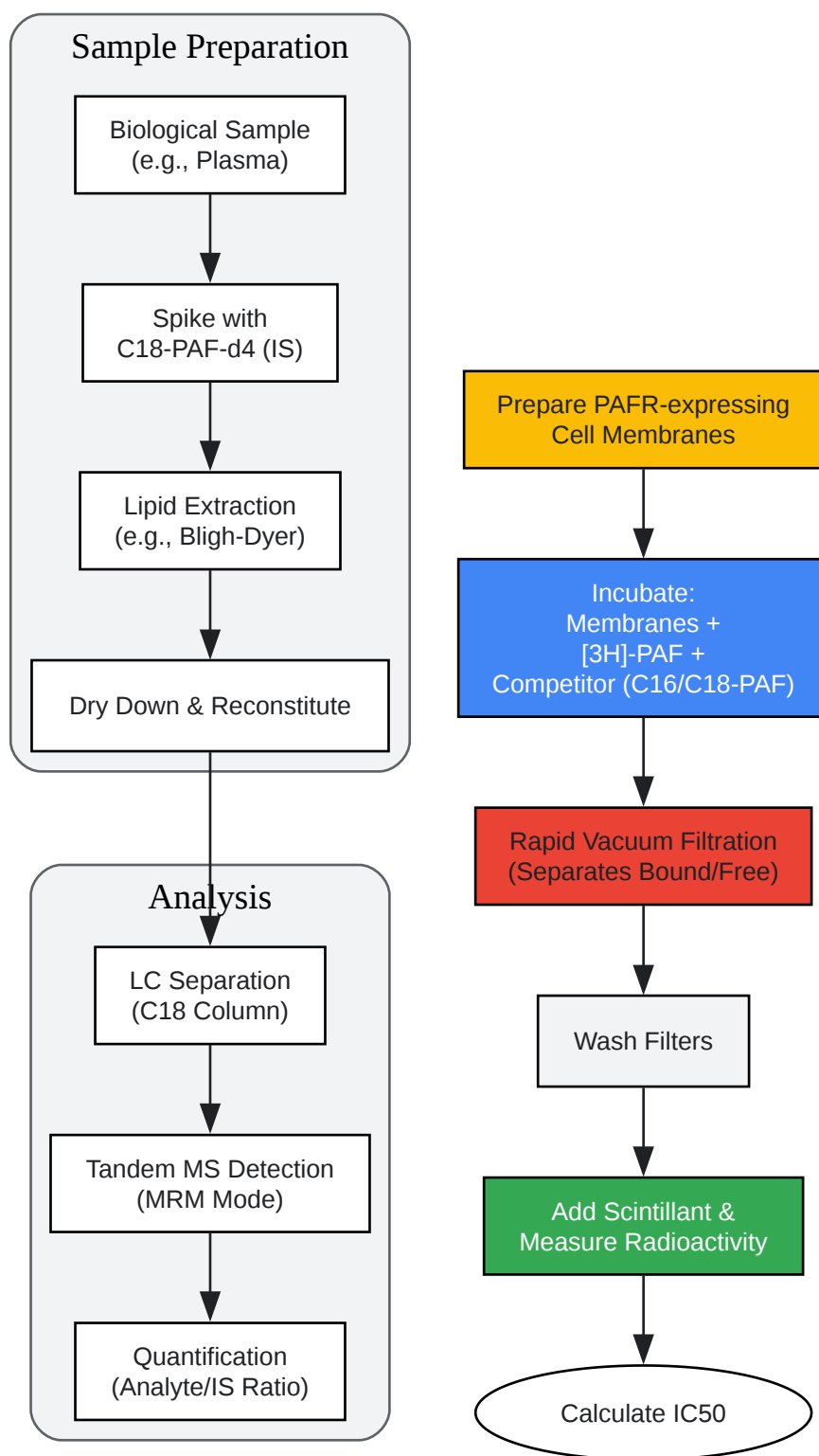
This differential activity highlights the importance of distinguishing between PAF isoforms in biological studies.

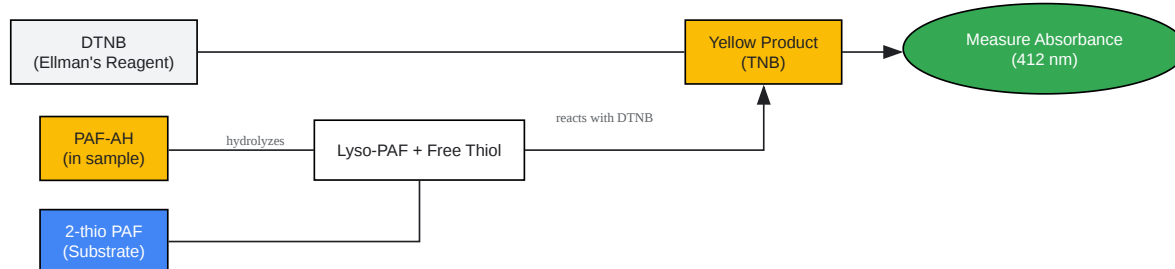
C18-PAF-d4: The Analytical Standard The primary and sole application of **C18-PAF-d4** is its use as an internal standard for quantitative analysis via mass spectrometry (GC-MS or LC-MS). [8] In these methods, a known quantity of **C18-PAF-d4** is added to a biological sample at the beginning of the extraction process.[6][7] Because it is chemically identical to endogenous C18-PAF, it experiences the same extraction inefficiencies and ionization suppression/enhancement during analysis. However, due to its heavier mass, it is distinguishable from the non-deuterated analyte in the mass spectrometer. By comparing the signal intensity of the endogenous C18-PAF to the known amount of **C18-PAF-d4**, a precise and accurate quantification can be achieved.[14]

PAF Receptor Signaling Pathway

PAF exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) on the cell surface, known as the PAF receptor (PAFR).[2][12] This binding initiates a cascade of intracellular signaling events that lead to the diverse physiological responses associated with PAF.







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. PAF-C--18--d-4-, 1MG | Labscoop [labscoop.com]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C18-PAF-d4 vs C16-PAF]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420174#c18-paf-d4-vs-c16-paf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

